2-cyclohexyl-N-methylcyclohexan-1-amine

Polyurethane foam Catalysis Gelation kinetics

Formulators targeting surface cure in rigid spray foam or controlled gelation in molded flexible PU systems face catalyst degradation with modern HFC/HFO blowing agents. N-Methyldicyclohexylamine (Polycat 12) resolves both challenges. • Low-odor tertiary amine co-catalyst; add at 20% to the main catalyst package to accelerate skin curing without compromising bulk foam properties. • Weaker activity vs. Polycat 33/8 extends cream time for slow-rise molded foams; sterically bulky, hydrophobic architecture modulates gel/blow selectivity. • Documented HFC-blowing-agent stability prevents fluoroalkene decomposition; 265 °C boiling point ensures retention during exothermic spray-foam processing. Supplied as racemic mixture, ≥98% purity, in research to bulk quantities with full QA documentation.

Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
Cat. No. B13257477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-methylcyclohexan-1-amine
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESCNC1CCCCC1C2CCCCC2
InChIInChI=1S/C13H25N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h11-14H,2-10H2,1H3
InChIKeyZCJLHKBUYNPWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 30 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyldicyclohexylamine: Chemical Identity & Procurement


2-Cyclohexyl-N-methylcyclohexan-1-amine (synonyms: N,N-Dicyclohexylmethylamine, N-Methyldicyclohexylamine, Polycat 12; CAS 7560-83-0) is a tertiary amine with molecular formula C₁₃H₂₅N (MW 195.35) [1]. It exists as a chiral compound with two enantiomeric forms (R and S) , though commercial sources typically supply the racemic mixture. Physicochemical properties include boiling point 265 °C (lit.), density 0.912 g/mL at 25 °C, and flash point 110 °C . The compound features two cyclohexyl groups and one methyl group attached to the nitrogen atom, conferring substantial steric bulk and hydrophobicity . Commercial availability with 95–98% purity specifications is established through multiple suppliers . It is primarily recognized as the active component in Polycat 12, a tertiary amine co-catalyst for polyurethane foam manufacturing .

Co‑catalyst Tertiary amine co‑catalyst for polyurethane foam manufacturing, recognized as active component in Polycat 12
Thermal profile High‑boiling point supports elevated‑temperature processing and reduced volatilization
Procurement Racemic mixture commercially available; multiple supplier sources with established purity grades

N-Methyldicyclohexylamine vs. Cyclohexylamine Analogs


Cyclohexylamine derivatives form a structurally diverse class with widely divergent physicochemical and functional properties despite sharing a common cyclohexane-amine core. N-Methyldicyclohexylamine (C₁₃H₂₅N) is a tertiary amine bearing two bulky cyclohexyl substituents and one methyl group, conferring high steric hindrance and pronounced hydrophobicity . In contrast, dicyclohexylamine (DCHA, CAS 101-83-7, C₁₂H₂₃N) is a secondary amine lacking the methyl substituent, which alters both basicity and catalytic mechanism in polyurethane formulations . N-Methylcyclohexylamine (CAS 100-60-7, C₇H₁₅N) is a secondary amine with only one cyclohexyl group, substantially reducing steric bulk and lipophilicity. N,N-Dimethylcyclohexylamine (CAS 98-94-2, C₈H₁₇N) is a tertiary amine with two methyl and one cyclohexyl substituent, yielding fundamentally different steric and electronic profiles. These structural differences directly impact catalytic activity, odor profile (low-odor tertiary amine co-catalyst designation for the target compound ), gel versus blow selectivity, and thermal stability. Substitution without reformulation may result in altered foam cell structure, compromised skin curing, or unpredictable exotherm profiles in industrial applications .

Dicyclohexylamine (DCHA)
Secondary amine lacking methyl group; basicity and catalytic mechanism differ, which may shift gel/blow balance.
Mono‑cyclohexyl analogs
Reduced steric bulk changes catalyst selectivity; foam cell structure and surface cure may not transfer directly.
N,N‑Dimethylcyclohexylamine
Reported to generate fluoroalkenes with HFC blowing agents; blowing agent stability may require review.

N-Methyldicyclohexylamine Differentiation Evidence


Co-Catalyst Loading for Accelerated Polyurethane Curing

N-Methyldicyclohexylamine functions as a tertiary amine co-catalyst that, when added at 20% concentration to the primary catalyst system, accelerates polyurethane curing while preserving all other foam physical properties . This quantitative additive ratio represents formulation optimization data derived from industrial practice for Polycat 12 in rigid and flexible foam applications. Unlike primary amine catalysts that may require full reformulation upon substitution, this compound's defined co-catalyst behavior enables predictable performance tuning . Compared to stronger tertiary amine catalysts such as Polycat 33 and Polycat 8, Polycat 12 (N-methyldicyclohexylamine) exhibits weaker catalytic activity, conferring delayed initiation advantageous for slow-rise foam systems requiring extended cream time and string time [1].

Co‑catalyst loading
Class‑level inference
20% addition to primary catalyst accelerates curing with no reported adverse effect on foam properties; catalytic activity weaker than stronger tertiary amines (Polycat 33, Polycat 8).
Supports predictable cure‑profile tuning in rigid and flexible foam.
Exact acceleration factor not specified; formulation‑specific optimization may be required.
Polyurethane foam Catalysis Gelation kinetics

Boiling Point and Density Differentiation

N-Methyldicyclohexylamine exhibits a boiling point of 265 °C (lit.) and density of 0.912 g/mL at 25 °C . These values position it within the higher-boiling, lower-density segment of the cyclohexylamine class, enabling compatibility with elevated-temperature processing conditions while maintaining favorable mixing characteristics. Comparative boiling points: dicyclohexylamine (DCHA, CAS 101-83-7) boils at approximately 255–256 °C [1]; N-methylcyclohexylamine (CAS 100-60-7) boils at approximately 149–150 °C [2]; N,N-dimethylcyclohexylamine (CAS 98-94-2) boils at approximately 159–160 °C [3]. The target compound's 265 °C boiling point represents a meaningful 10–15 °C thermal stability margin over DCHA and >100 °C over secondary mono-cyclohexyl analogs, potentially reducing volatilization losses during exothermic polyurethane reactions.

Boiling point & density
Cross‑study comparable
265 °C (lit.) vs DCHA ~255–256 °C; mono‑cyclohexyl analogs 149–160 °C. Density 0.912 g/mL at 25 °C.
Higher thermal margin may reduce volatilization losses during exothermic reactions.
Literature values at 760 mmHg; process conditions may alter effective retention.
Thermal stability Process engineering Physicochemical properties

Steric Bulk and Hydrophobicity in Formulation Design

N-Methyldicyclohexylamine is characterized as a bulky, hydrophobic tertiary amine with two cyclohexyl groups bonded to the nitrogen center . The di-cyclohexyl substitution pattern creates substantially greater steric hindrance around the nitrogen lone pair compared to mono-cyclohexyl analogs (N-methylcyclohexylamine, N,N-dimethylcyclohexylamine) . This steric environment modulates nucleophilicity and catalyst selectivity between competing gelation (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane foam production [1]. Commercial characterization notes that compounds containing two cyclohexyl groups exhibit higher steric hindrance than mono-substituted variants . The dual cyclohexyl architecture also contributes to increased hydrophobicity relative to analogs bearing fewer or no cyclohexyl substituents, influencing compatibility with hydrophobic polyol components and potentially affecting foam cell structure and surface cure characteristics .

Steric & hydrophobic profile
Class‑level inference
Two cyclohexyl groups confer high steric hindrance and pronounced hydrophobicity; tertiary amine with methyl substituent.
Steric environment modulates gel/blow selectivity and polyol compatibility.
Qualitative classification; no quantitative steric parameters reported.
Catalyst design Structure-activity relationship Polyurethane formulation

Compatibility with HFC-Blown Rigid Foams

N-Cyclohexyl-N-methylcyclohexylamine is explicitly identified as a catalyst component in polyurethane foam compositions designed to stabilize hydrofluorocarbon (HFC) blowing agents [1]. This patent-recognized application distinguishes it within the cyclohexylamine class, as certain commonly used catalysts (notably N,N-dimethylcyclohexylamine) have been associated with fluoroalkene generation when used with HFC blowing agents [2]. The identification of this compound in HFC-stabilizing formulations suggests a specific compatibility advantage relative to catalysts prone to inducing blowing agent decomposition. The polyurethane rigid foam industry has transitioned toward HFC and hydrofluoroolefin (HFO) blowing agents with lower global warming potential, making catalyst compatibility with these systems a critical selection criterion [3].

HFC compatibility
Class‑level inference
Explicitly listed in patent as catalyst component stabilizing HFC blowing agents; no decomposition reported.
Documented compatibility supports procurement for HFC‑blown rigid foam.
Binary classification; quantitative fluoroalkene generation not reported.
Rigid polyurethane foam Blowing agent compatibility Formulation stability

N-Methyldicyclohexylamine Applications


Enhanced Skin Curing for Rigid Spray Foam

Formulators developing rigid polyurethane spray foam for building insulation require catalysts that improve surface (skin) curing to prevent surface tackiness and enable rapid handling after application. N-Methyldicyclohexylamine (Polycat 12) is specifically documented as a low-odor tertiary amine co-catalyst that improves skin curing in rigid polyurethane foams . Addition at 20% to the main catalyst package accelerates curing without degrading other foam physical properties . The compound's higher boiling point (265 °C) relative to alternative cyclohexylamines supports retention during exothermic spray foam reactions, while its documented inclusion in HFC-stabilizing formulations enables use with modern low-GWP blowing agents [1].

Slow-Rise Flexible Foam for Automotive Molding

Manufacturers of molded flexible polyurethane foam for automotive seating and interior components require catalysts with controlled, delayed activity to permit complete mold filling before gelation occurs. Polycat 12 (N-methyldicyclohexylamine) is characterized as having weaker catalytic activity compared to stronger tertiary amines such as Polycat 33 and Polycat 8, extending cream time and string time suitable for slow-rise foam systems . This controlled reactivity profile, combined with its classification as a co-catalyst for both foaming and gel catalysts, enables formulators to fine-tune reaction kinetics for complex mold geometries without sacrificing final foam properties . The compound's dual cyclohexyl architecture contributes steric bulk that modulates selectivity between competing gelation and blowing reactions [1].

Rigid Foam with HFC/HFO Blowing Agents

The polyurethane rigid foam industry has transitioned to hydrofluorocarbon (HFC) and hydrofluoroolefin (HFO) blowing agents to meet environmental regulations. Catalyst selection in these systems is critical, as certain commonly used amine catalysts (particularly N,N-dimethylcyclohexylamine) can induce fluoroalkene generation and blowing agent decomposition . N-Cyclohexyl-N-methylcyclohexylamine is explicitly listed in patent literature as a catalyst component in formulations designed to stabilize HFC blowing agents . This documented compatibility provides procurement justification for formulators seeking to maintain blowing agent stability while achieving target foam physical properties. The compound's thermal stability (265 °C boiling point) further supports use in elevated-temperature rigid foam processing [1].

Bulky Base for Palladium-Catalyzed Transformations

N,N-Dicyclohexylmethylamine is documented in peer-reviewed literature as a base in palladium-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol and as a catalyst during O-phenylation of tertiary alcohols with organobismuth(V) compounds . The compound's steric bulk, conferred by its two cyclohexyl substituents, differentiates it from less hindered amine bases such as triethylamine or N,N-diisopropylethylamine (DIPEA). This structural feature can influence reaction selectivity in transformations where steric environment modulates product distribution. Procurement for synthetic methodology development should be predicated on the specific requirement for a bulky, hydrophobic tertiary amine base rather than as a general-purpose amine reagent .

Application
Selection Property
Validation Focus
Rigid spray foam skin cure
Co‑catalyst loading ratio and thermal stability
Skin cure time and foam physical property retention
Slow‑rise flexible foam molding
Delayed catalytic activity and gel/blow selectivity
Cream time, string time, and mold fill consistency
Rigid foam with HFC/HFO blowing agents
Blowing agent compatibility (HFC stabilization)
Blowing agent stability and foam cell structure
Bulky base for Pd‑catalyzed reactions
Steric bulk and amine basicity
Reaction selectivity and product distribution

Technical Documentation Hub

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29 linked technical documents
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